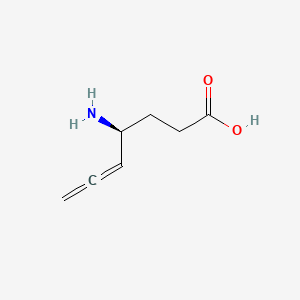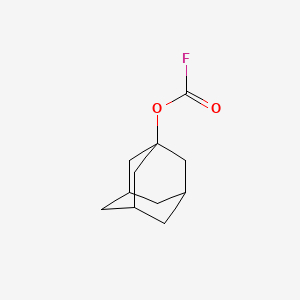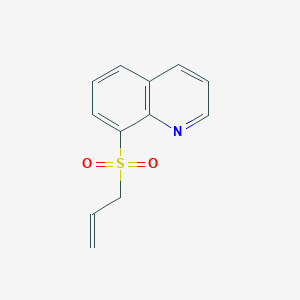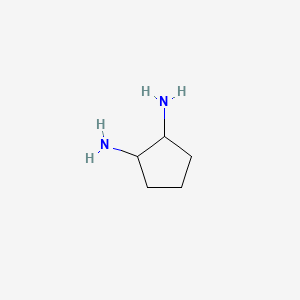
シクロペンタン-1,2-ジアミン
概要
説明
Cyclopentane-1,2-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 2 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility.
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One method involves the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.
Classical Synthesis: Traditional methods for synthesizing trans-cyclopentane-1,2-diamine involve the reduction of cyclopentane-1,2-dione followed by amination.
Industrial Production Methods:
- Industrial production of cyclopentane-1,2-diamine is limited due to its non-commercial availability and the complexity of its synthesis. Recent advancements in synthetic methodologies may pave the way for more efficient industrial production in the future .
Types of Reactions:
Oxidation: Cyclopentane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles, depending on the reaction conditions.
Reduction: The compound can be reduced to form cyclopentane-1,2-diamine derivatives with different substituents on the amino groups.
Substitution: Cyclopentane-1,2-diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
科学的研究の応用
Cyclopentane-1,2-diamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclopentane-1,2-diamine depends on its specific application:
類似化合物との比較
Cyclopentane-1,2-diamine can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: This compound is more widely used due to its higher stability and availability.
1,2-Diphenylethane-1,2-diamine: This compound is another important diamine used in asymmetric synthesis, known for its ability to form stable complexes with metal ions.
Uniqueness:
- Cyclopentane-1,2-diamine is unique due to its smaller ring size, which imparts different steric and electronic properties compared to its higher homologues. This makes it a valuable scaffold for the design of novel chiral ligands and biologically active molecules .
特性
IUPAC Name |
cyclopentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41330-23-8 | |
| Record name | 1,2-Cyclopentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trans-cyclopentane-1,2-diamine a valuable building block in chemistry?
A1: Despite its historical obscurity, trans-cyclopentane-1,2-diamine has garnered renewed interest as a chiral scaffold for various applications. Its rigid structure and two chiral centers make it ideal for designing ligands, receptors, and biologically active compounds. [, , ]
Q2: Why was trans-cyclopentane-1,2-diamine considered a "forgotten diamine" for a long time?
A2: Three main factors contributed to its limited use: lack of commercial availability, inherent instability, and complex synthesis methods. []
Q3: How has the synthesis of trans-cyclopentane-1,2-diamine been improved recently?
A3: Recent advances have made its synthesis more accessible and efficient. One notable method utilizes a double Curtius rearrangement, providing a rapid route with minimal purification steps. [, ]
Q4: Can you elaborate on the role of biocatalysis in synthesizing optically active cyclopentane-1,2-diamine derivatives?
A4: Biocatalytic approaches, specifically employing lipases, offer efficient routes to optically active derivatives. For instance, lipase-B from Candida antarctica enables the kinetic resolution of racemic trans-cyclopentane-1,2-diamines via enantioselective acylation reactions. [, , ] Careful selection of alkyl substituents and derivatization strategies further enhances the process.
Q5: How does the stereochemistry of cyclopentane-1,2-diamine affect its applications?
A5: The cis and trans isomers of cyclopentane-1,2-diamine exhibit distinct properties. For example, computational studies on hypervalent diammonium cation-radicals reveal that the cis isomer readily eliminates dihydrogen due to a dipolar interaction between the ammonium groups, while the trans isomer undergoes spontaneous dissociation. []
Q6: Can you provide an example of a specific application for trans-cyclopentane-1,2-diamine derivatives?
A6: One application is in asymmetric epoxidation reactions. Enantiopure trans-cyclopentane-1,2-diamine serves as a key component in synthesizing chiral salen ligands. These ligands, when complexed with metals like chromium or manganese, act as efficient oxygen transfer agents for asymmetric epoxidation of alkenes. []
Q7: How does trans-cyclopentane-1,2-diamine contribute to the development of helical foldamers?
A7: Researchers have successfully incorporated (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) to create novel helical oligomers. [] These oligomers demonstrate specific helical orientations depending on the stereochemistry of the CPDA unit, with the (S,S) tetramer adopting a right-handed (P) helix and the (R,R) tetramer forming a left-handed (M) helix in solution.
Q8: Are there any studies investigating the interaction of cyclopentane-1,2-diamine with metal ions?
A8: Yes, research shows that aminopolycarboxylates derived from cyclopentane-1,2-diamine, like cdta4– (H4cdta = cyclopentane-1,2-diamine-NNN′N′-tetra-acetic acid), display specific effects on the mercury(II)-assisted chloride aquation of certain cobalt complexes. [] This highlights the potential of this diamine in influencing metal-ligand interactions.
Q9: Are there alternative synthetic routes to access specific diastereomers of cyclopentane-1,2-diamine derivatives?
A9: Yes, diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been achieved through organophotoredox-catalyzed [3 + 2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides. [] This method offers an alternative to traditional approaches and expands the synthetic toolbox for accessing specific diastereomers.
Q10: Has trans-cyclopentane-1,2-diamine been used in developing analytical tools?
A10: Indeed, a pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown promise as a chiral shift reagent for carboxylic acids. [] This application demonstrates the versatility of this diamine in advancing analytical techniques.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
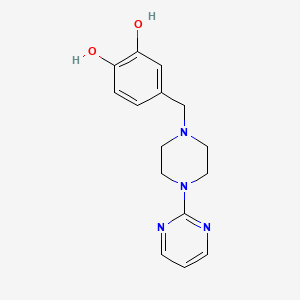
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
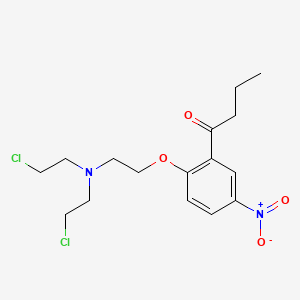
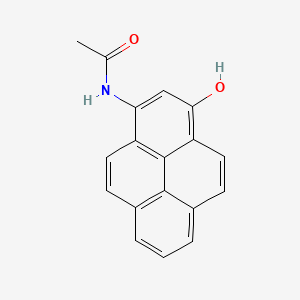
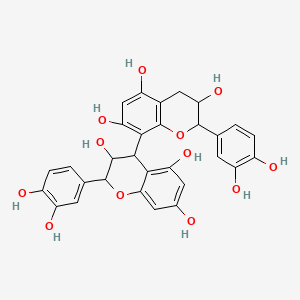
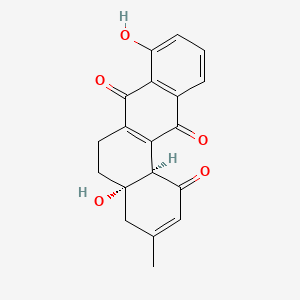
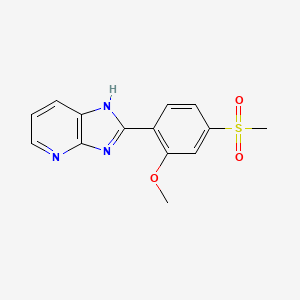
![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)
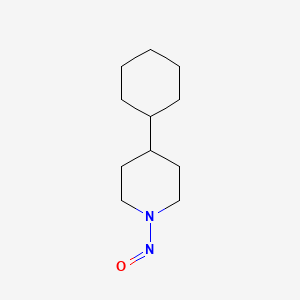
![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
